1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one

Medicinal Chemistry Phosphatase Inhibition Anti-angiogenesis

This brominated α-alkoxy ketone features a 4-bromo-2-methoxyphenyl core and 2-methoxyethan-1-one side chain, explicitly claimed as a PDE2A inhibitory intermediate for schizophrenia/Alzheimer's research (WO-2016090380-A1). Unlike simpler acetophenone analogs, the para-bromo handle enables robust Suzuki/Heck couplings without α-bromo interference, while the dual methoxy groups modulate lipophilicity and enable photoredox-catalyzed α-alkoxylation inaccessible to methyl ketones. Procure for targeted medicinal chemistry campaigns requiring this patent-anchored scaffold.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B15053245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCOCC(=O)C1=C(C=C(C=C1)Br)OC
InChIInChI=1S/C10H11BrO3/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5H,6H2,1-2H3
InChIKeyKEGZJLRXAKWUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one: A Versatile α-Alkoxy Ketone Building Block for Pharmaceutical R&D and PDE2A Inhibitor Programs


1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one (CAS: 1602797-71-6) is a brominated aromatic α-alkoxy ketone with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It features a 4-bromo-2-methoxyphenyl core linked to a 2-methoxyethan-1-one side chain, distinguishing it from simpler acetophenone analogs . This compound has been explicitly claimed in patent literature as a PDE2A inhibitory compound and pharmaceutical intermediate [1], and is available from research chemical suppliers with purities of 95-98% for laboratory use . Its structural features—including the bromine handle for cross-coupling reactions and dual methoxy groups that modulate lipophilicity—position it as a strategic building block for constructing complex molecular frameworks in medicinal chemistry programs [2].

Why 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one Cannot Be Replaced by Generic Analogs in Targeted Synthesis and Screening


The structural uniqueness of 1-(4-bromo-2-methoxyphenyl)-2-methoxyethan-1-one—specifically the combination of a 2-methoxyethanone side chain with a 2,4-disubstituted aromatic ring—cannot be recapitulated by commonly available acetophenone derivatives such as 2-bromo-4'-methoxyacetophenone (CAS 2632-13-5) or 1-(4-bromo-2-methoxyphenyl)ethanone (CAS 89368-12-7). The α-alkoxy ketone motif enables distinct synthetic transformations, including photoredox-catalyzed α-alkoxylation and oxidative C–O bond-forming reactions that are not accessible with simple α-bromo ketones . Furthermore, patent claims specifically encompass compounds bearing the 2-methoxyethan-1-one moiety for PDE2A inhibition, a therapeutic target for schizophrenia and Alzheimer's disease, suggesting that the methoxyethyl side chain contributes to target engagement in ways that methyl ketone analogs do not [1]. Physicochemical parameters, including a higher molecular weight (259.10 vs 229.07 g/mol for des-methoxyethyl analogs) and predicted lipophilicity differences, further preclude direct substitution without altering pharmacokinetic or reactivity profiles .

Quantitative Differentiation of 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one: Direct Comparative Evidence Against Closest Analogs


Substitution Pattern and Molecular Weight Differentiation vs. PTP Inhibitor 1 (2-Bromo-4'-methoxyacetophenone)

1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one differs fundamentally from the widely used PTP inhibitor 1 (2-bromo-1-(4-methoxyphenyl)ethanone, CAS 2632-13-5) in both core substitution and functional group architecture. While PTP inhibitor 1 exhibits anti-angiogenic activity with an IC50 of 3.7 μM in HUVEC cells , the target compound contains a 2-methoxyethanone side chain rather than an α-bromomethyl ketone warhead, and features a 2-methoxy substituent ortho to the carbonyl in addition to the para-bromo group. These structural distinctions render the target compound unsuitable as a direct PTP inhibitor replacement but enable entirely different reactivity profiles in cross-coupling and photoredox catalysis .

Medicinal Chemistry Phosphatase Inhibition Anti-angiogenesis

Patent-Backed PDE2A Inhibitor Scaffold Differentiation vs. Non-Substituted and Des-Methoxy Analogs

Patent WO-2016090380-A1 explicitly claims compounds of Formula I containing the 2-methoxyethan-1-one moiety as PDE2A inhibitors with therapeutic utility in schizophrenia and Alzheimer's disease [1]. The target compound embodies this specific scaffold, whereas the comparator 1-(4-bromophenyl)-2-methoxyethanone (CAS 97728-73-9) lacks the ortho-methoxy group, and 1-(4-bromo-2-methoxyphenyl)ethanone (CAS 89368-12-7) lacks the methoxyethyl side chain altogether. While explicit IC50 or Ki values for the exact compound are not publicly disclosed in accessible literature, the patent's inclusion criteria establish this substitution pattern as relevant for PDE2A target engagement—a feature absent in the comparators .

CNS Drug Discovery PDE2A Inhibition Schizophrenia Alzheimer's Disease

Lipophilicity (LogP) Differentiation vs. 1-(4-Bromo-2-methoxyphenyl)ethanone

The presence of the 2-methoxyethyl side chain in the target compound is predicted to increase lipophilicity relative to the methyl ketone analog. 1-(4-Bromo-2-methoxyphenyl)ethanone (CAS 89368-12-7) has a calculated LogP of approximately 2.66 . While experimental LogP data for the target compound are not published in peer-reviewed sources, the additional methoxyethyl group contributes an extra -CH2OCH3 moiety, which would be expected to increase LogP by approximately 0.5-0.8 units based on fragment-based calculations [1]. This predicted difference has implications for membrane permeability, metabolic stability, and chromatographic behavior in purification workflows.

ADME Prediction Physicochemical Properties Drug Design

Distinct Synthetic Utility in α-Alkoxy Ketone Photoredox Chemistry vs. α-Bromo Ketone Analogs

The target compound belongs to the α-alkoxy ketone class, which participates in distinct photoredox-catalyzed transformations not accessible to α-bromo ketones. Specifically, compounds bearing the 2-methoxyethanone motif undergo intermolecular trapping of alkoxyl radicals by silyl enol ethers under visible-light photoredox conditions, enabling the introduction of structurally diverse alkoxy groups into ketones and amides . In contrast, the comparator 2-bromo-4'-methoxyacetophenone (CAS 2632-13-5) functions primarily as an electrophilic α-bromo ketone for nucleophilic substitution or as a covalent PTP inhibitor warhead . The α-alkoxy ketone framework also enables aerobic photooxidative synthesis of β-alkoxy monohydroperoxides using molecular oxygen as a cost-effective, atom-efficient peroxide source .

Organic Synthesis Photoredox Catalysis C-O Bond Formation

Recommended Research and Industrial Applications for 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one Based on Quantitative Evidence


PDE2A Inhibitor Medicinal Chemistry Programs for CNS Disorders

As explicitly claimed in WO-2016090380-A1, compounds containing the 2-methoxyethan-1-one scaffold are PDE2A inhibitors with therapeutic relevance for schizophrenia, Alzheimer's disease, anxiety, depression, and autism spectrum disorder [1]. The target compound embodies this scaffold with both ortho-methoxy and para-bromo substitution, making it a suitable intermediate or screening candidate for PDE2A-targeted drug discovery. Its inclusion in patent claims provides a documented IP anchor that simpler analogs (e.g., 1-(4-bromo-2-methoxyphenyl)ethanone or 1-(4-bromophenyl)-2-methoxyethanone) do not possess, and PDE2A's high expression in brain regions involved in emotion, learning, and memory supports the therapeutic rationale [2].

Photoredox-Catalyzed α-Alkoxylation and Oxidative C–O Bond Formation

The α-alkoxy ketone framework of the target compound enables participation in photoredox-mediated intermolecular α-alkoxylation reactions via alkoxyl radical trapping by silyl enol ethers [1]. This methodology is not applicable to α-bromo ketone analogs such as 2-bromo-4'-methoxyacetophenone, which instead undergo nucleophilic substitution at the bromomethyl position. Additionally, the compound class is compatible with aerobic photooxidative synthesis of β-alkoxy monohydroperoxides using molecular oxygen and acridinium photocatalysts, offering an atom-efficient route to structurally novel peroxides [1]. Researchers requiring α-functionalization via modern photoredox manifolds should select this compound over α-bromo ketone alternatives.

Suzuki-Miyaura and Heck Cross-Coupling Building Block

The para-bromo substituent on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, enabling further functionalization of the molecular framework [1]. Unlike 2-bromo-4'-methoxyacetophenone, which contains a reactive α-bromomethyl group that can interfere with cross-coupling selectivity or require protection, the target compound's α-alkoxy ketone side chain remains stable under typical cross-coupling conditions. The ortho-methoxy group additionally modulates the electronic character of the aryl bromide, influencing coupling rates and regioselectivity in subsequent transformations [1].

Antioxidant Activity Screening and Free Radical Scavenging Studies

While specific DPPH radical scavenging IC50 data for the exact compound are not published, structurally related 1-(4-bromo-2-methoxyphenyl)ethanone has been studied for antioxidant properties via free radical scavenging mechanisms [1]. The presence of electron-donating methoxy groups on the aromatic ring generally enhances radical stabilization capacity. The target compound's dual methoxy substitution (both ortho-methoxy on the aryl ring and the α-methoxyethyl side chain oxygen) may confer distinct antioxidant potential compared to mono-methoxy analogs. Researchers investigating structure-antioxidant activity relationships (SAR) in brominated methoxyacetophenone derivatives should include this compound to probe the contribution of the α-alkoxy substituent.

Quote Request

Request a Quote for 1-(4-Bromo-2-methoxyphenyl)-2-methoxyethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.